N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
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Overview
Description
N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea, also known as BM212, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is not fully understood. However, studies have suggested that N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea may exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can reduce tumor growth and improve survival rates in animal models. However, the exact biochemical and physiological effects of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea are still under investigation.
Advantages and Limitations for Lab Experiments
N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under various conditions and can be stored for extended periods. However, one limitation of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea research. One area of interest is the development of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea as a fluorescent probe for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to elucidate the exact mechanism of action of N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea and to explore its potential applications in other fields.
Synthesis Methods
N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the preparation of 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-(tert-butyl)-N-methylamine to yield the desired product, N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea.
Scientific Research Applications
N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-microbial activities. In materials science, N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been used as a fluorescent probe for detecting metal ions. In environmental science, N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea has been used as a selective sensor for detecting nitroaromatic compounds.
properties
IUPAC Name |
3-tert-butyl-1-methyl-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-11-6-8-12(9-7-11)14-17-13(22-19-14)10-20(5)15(21)18-16(2,3)4/h6-9H,10H2,1-5H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVIDXNVQKVICA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Tert-butyl-1-methyl-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea |
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